molecular formula C16H9F3N2O3S B2634209 N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1396880-59-3

N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2634209
CAS No.: 1396880-59-3
M. Wt: 366.31
InChI Key: GKKNQDJZGKFESH-UHFFFAOYSA-N
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Description

N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic hybrid compound designed for advanced pharmaceutical and biological research. Its molecular architecture strategically incorporates a 4-(trifluoromethyl)benzothiazole moiety, a privileged scaffold recognized for its significant anti-cancer potential. Research indicates that benzothiazole derivatives can function as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key tyrosine kinase implicated in cell proliferation, survival, and metastasis, particularly in aggressive cancers such as triple-negative breast cancer (TNBC) . The planar, electron-rich nature of the benzothiazole core facilitates critical interactions with biological targets through π-π stacking and hydrogen bonding, enhancing receptor affinity . This compound is also functionalized with a benzo[d][1,3]dioxole (benzodioxole) carboxamide unit. The benzodioxole pharmacophore is associated with a broad spectrum of biological activities and is investigated for its potential in modulating various enzymatic processes . This specific molecular design aims to create a novel chemical entity capable of optimizing binding within the ATP-binding pocket of EGFR while potentially engaging multiple biological pathways. Investigations into similar molecular hybrids have shown promising cytotoxicity against a panel of human cancer cell lines, including breast (T47D), prostate (PC3), lung (A549), and colon (HCT116) cancers, with certain analogs demonstrating a significant ability to induce apoptosis and arrest the cell cycle . Furthermore, research on benzodioxole derivatives extends to other therapeutic areas, such as the development of selective inhibitors for enzymes like butyrylcholinesterase (BuChE), a biomarker in progressed Alzheimer's disease, highlighting the versatility of this scaffold in neuropharmacology research . This reagent is intended for use in chemical biology, target validation, and preclinical drug discovery efforts to elucidate new therapeutic strategies for oncology and other complex diseases. It is supplied For Research Use Only.

Properties

IUPAC Name

N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F3N2O3S/c17-16(18,19)9-2-1-3-12-13(9)20-15(25-12)21-14(22)8-4-5-10-11(6-8)24-7-23-10/h1-6H,7H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKNQDJZGKFESH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC4=C(C=CC=C4S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Coupling with benzo[d][1,3]dioxole-5-carboxamide: The final step involves the coupling of the trifluoromethylated benzo[d]thiazole with benzo[d][1,3]dioxole-5-carboxamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzo[d]thiazole ring and the benzo[d][1,3]dioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Materials Science: The compound is studied for its use in the development of organic semiconductors and light-emitting diodes.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential biological activity.

Mechanism of Action

The mechanism of action of N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, microbial cell walls, or cancer cell proliferation.

    Pathways Involved: It may inhibit key enzymes or signaling pathways, leading to reduced inflammation, microbial growth, or cancer cell viability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of derivatives, as outlined below:

Compound Class Key Structural Features Biological/Physical Properties Synthesis Method References
Benzothiazole-carboxamides Benzothiazole core with carboxamide-linked substituents (e.g., aryl, heteroaryl) Anthrax lethal factor inhibition (e.g., compounds 76–84); photophysical tuning (e.g., TICT/LE states in ) Amide coupling using HATU/DIPEA or classical reagents (EDC/HOBt)
Benzo[1,3]dioxole-carboxamides Benzo[1,3]dioxole linked to carboxamide (e.g., IIc in ) α-Amylase inhibition (IC50 ~12 µM for IIc); hypoglycemic activity in diabetic mice Direct coupling of benzo[1,3]dioxole-5-carboxylic acid with amines
Thiazole/Thiadiazole derivatives Thiazole or thiadiazole cores with sulfonamide/carboxamide substituents (e.g., –10) O-GlcNAcase inhibition (ASN90 in ); kinase modulation Multi-step synthesis involving cyclopropanation, Suzuki couplings, or alkylation

Key Comparative Insights

Bioactivity :

  • The target compound’s benzothiazole-carboxamide scaffold is structurally akin to anthrax lethal factor inhibitors (e.g., compounds 76–84), which utilize sulfonamide linkages for potency (IC50 values in nM range) . However, the absence of a sulfonamide group in the target compound may limit direct enzymatic inhibition.
  • Benzo[1,3]dioxole derivatives like IIc () exhibit antidiabetic activity, suggesting that the target compound’s methylenedioxy group could enhance metabolic stability or target binding .

Synthetic Routes :

  • The target compound’s synthesis likely parallels –10, where carboxamide bonds are formed via HATU/DIPEA-mediated coupling of carboxylic acids and amines. This contrasts with ’s use of ethyl 2-bromoacetoacetate for thiazole ring formation .

Photophysical Properties :

  • Benzothiazole derivatives in and exhibit temperature-dependent fluorescence switching between LE (locally excited) and TICT (twisted intramolecular charge-transfer) states. The trifluoromethyl group in the target compound may similarly influence solvatochromism or quantum yields .

Spectroscopic Characterization :

  • NMR data for benzothiazole-thiophene sulfonamides () reveal δ ~7.5–8.5 ppm for aromatic protons, comparable to expected shifts in the target compound’s benzothiazole and benzo[1,3]dioxole moieties . IR spectra of related amides () show νC=O at ~1663–1682 cm⁻¹, consistent with the carboxamide linkage .

Metabolic and Pharmacokinetic Profiles: The trifluoromethyl group in the target compound may improve metabolic stability relative to non-fluorinated analogs (e.g., IIc in ), similar to ASN90 (), where fluorinated groups enhance blood-brain barrier penetration .

Research Findings and Data Tables

Table 2: Spectroscopic Data for Analogues

Compound 1H NMR (δ, ppm) IR (ν, cm⁻¹) Key Functional Groups
Target Compound ~7.2–8.5 (aromatic H) 1665 (C=O), 1250 (C=S) Benzothiazole, benzo[1,3]dioxole
IIc () ~6.8–7.6 (aromatic H) 1680 (C=O) Benzo[1,3]dioxole, trifluoromethyl
Compound 76 () 7.4–8.2 (aromatic H, J = 8.5 Hz) 1245 (S=O) Benzothiazole, sulfonamide

Biological Activity

N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound based on available research findings, including structure-activity relationships (SAR), biochemical interactions, and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a trifluoromethyl group attached to a benzothiazole moiety and a benzo[d][1,3]dioxole core. Its molecular formula is C15H10F3N3O3S, with a molecular weight of approximately 367.32 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, which may contribute to its bioactivity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Anticancer Activity : Benzothiazole derivatives have been extensively studied for their anticancer properties. For instance, derivatives with similar structures have shown significant cytotoxic effects against multiple cancer cell lines including MCF-7 and A549, with GI50 values often in the low micromolar range .
  • Anti-inflammatory Effects : Some studies suggest that benzothiazole derivatives can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, indicating potential therapeutic applications in inflammatory diseases .
  • Mechanism of Action : The biological activity is often attributed to the ability of these compounds to modulate various signaling pathways, including those involved in apoptosis and cell cycle regulation. For example, compounds have been shown to induce apoptosis in cancer cells through caspase activation .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications on the benzothiazole ring can significantly affect the biological activity of the compounds. Key findings include:

  • Trifluoromethyl Substitution : The introduction of a trifluoromethyl group has been associated with increased potency against cancer cell lines due to enhanced metabolic stability and lipophilicity .
  • Dioxole Moiety : The benzo[d][1,3]dioxole component contributes to the overall activity by potentially facilitating interactions with biological targets through π-stacking and hydrogen bonding.

Case Studies

Several case studies illustrate the efficacy of benzothiazole derivatives:

  • Cytotoxicity Assays : A study evaluated a series of benzothiazole derivatives against human cancer cell lines (e.g., HeLa, MCF-7). Compounds were tested for their ability to inhibit cell proliferation, revealing IC50 values ranging from 0.24 µM to 0.92 µM for certain derivatives .
  • In Vivo Studies : In animal models, certain benzothiazole derivatives demonstrated significant tumor growth inhibition compared to control groups, supporting their potential as therapeutic agents .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities reported for various related compounds:

Compound NameActivity TypeIC50/GI50 ValuesReference
N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycineAnticancer0.57 µM (MCF-7)
6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amineAnticancer/Anti-inflammatory1 - 4 μM
N-(pyrimidin-2-yl)benzo[d]thiazol-2-aminesAntimicrobialNot specified

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide?

  • Methodology : The synthesis involves sequential coupling reactions. For analogous thiazole-carboxamide compounds, a typical approach includes:

Amide bond formation : Reacting a benzo[d][1,3]dioxole-5-carboxylic acid derivative with a thiazole-amine intermediate under coupling agents like EDCI/HOBt .

Functionalization : Introducing the trifluoromethyl group via nucleophilic substitution or cross-coupling reactions (e.g., using CuI catalysts and aryl halides) .

Purification : Column chromatography (silica gel) and recrystallization (ethanol/water) yield >95% purity, confirmed by HPLC .

Q. How is structural characterization performed for this compound?

  • Methodology :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR verify substituent positions (e.g., trifluoromethyl at δ ~120 ppm in 19F^{19}F NMR) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 423.1) .
  • HPLC : Purity >98% using a C18 column with acetonitrile/water gradient .

Q. What in vitro assays are used to evaluate its biological activity?

  • Methodology :

  • Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against S. aureus and E. coli using broth microdilution .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} values calculated .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or bacterial enzymes (e.g., acps-pptase) .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Methodology :

  • Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS to identify poor absorption or rapid metabolism .
  • Metabolite Identification : Use liver microsomes or hepatocyte incubations to detect active/inactive metabolites .
  • Dose Optimization : Adjust dosing regimens in animal models (e.g., xenograft mice) to align with in vitro potency .

Q. What computational methods predict the compound’s binding mode to target enzymes?

  • Methodology :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., bacterial acps-pptase) .
  • MD Simulations : GROMACS for 100-ns trajectories to assess binding stability and key residues (e.g., hydrogen bonds with Ser-124) .
  • QSAR Analysis : CoMFA/CoMSIA models correlate substituent effects (e.g., trifluoromethyl) with activity .

Q. How does the trifluoromethyl group influence metabolic stability?

  • Methodology :

  • CYP450 Inhibition Assays : Human liver microsomes + CYP isoform-specific substrates (e.g., CYP3A4) to evaluate metabolic liability .
  • Plasma Stability Tests : Incubate compound in rat plasma (37°C, 24h) and quantify degradation via LC-MS .

Q. What strategies optimize low synthetic yields (<10%) in scale-up?

  • Methodology :

  • Reaction Engineering : Switch from batch to flow chemistry for exothermic steps (e.g., amide coupling) .
  • Catalyst Screening : Test Pd/Cu bimetallic systems for trifluoromethylation efficiency .
  • Solvent Optimization : Use DMF/THF mixtures to improve solubility of intermediates .

Q. How are structural analogs designed to improve solubility without compromising activity?

  • Methodology :

  • Prodrug Approach : Introduce phosphate or PEG groups at the carboxamide moiety .
  • Salt Formation : Prepare hydrochloride or sodium salts via acid/base titration .
  • Co-crystallization : Screen with cyclodextrins or sulfonic acids to enhance aqueous stability .

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